molecular formula C12H17N B145979 4-Benzylpiperidine CAS No. 31252-42-3

4-Benzylpiperidine

Cat. No. B145979
CAS RN: 31252-42-3
M. Wt: 175.27 g/mol
InChI Key: ABGXADJDTPFFSZ-UHFFFAOYSA-N
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Description

4-Benzylpiperidine is a chemical compound that is part of the benzylpiperidine family. It is a structural motif present in various pharmaceutical compounds and has been the subject of numerous synthetic studies. The compound is known for its presence in several designer drugs and has been used as a building block in the synthesis of compounds with potential pharmacological interest .

Synthesis Analysis

The synthesis of 4-Benzylpiperidine and its derivatives has been explored through various methods. One approach involves the use of 1-benzyl-4-piperidone, which undergoes the Shapiro reaction and alkenylsilane cross-coupling to produce 4-arylpiperidines . Another method includes the synthesis of 4-benzylpiperidine carboxamides, which are designed as dual serotonin and norepinephrine reuptake inhibitors. This synthesis involves amidation and substitution steps, with the length of the carbon linker affecting the activity of the resulting compounds . Additionally, a convenient and scalable synthesis method has been developed, which utilizes temperature-programmed deoxygenation and heteroaromatic ring saturation .

Molecular Structure Analysis

The molecular structure of 4-Benzylpiperidine derivatives has been elucidated using various spectroscopic techniques. For instance, a new designer benzylpiperazine was identified as 4-bromo-2,5-dimethoxybenzylpiperazine using gas chromatography-mass spectroscopy (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and two-dimensional NMR correlations . The structural analysis is crucial for understanding the pharmacological properties and potential applications of these compounds.

Chemical Reactions Analysis

4-Benzylpiperidine derivatives undergo a variety of chemical reactions that are significant in the synthesis of pharmacologically active compounds. For example, 1-benzyl-4-(chloromethyl)piperidine reacts with purines in a basic medium to yield N-benzylpiperidine and N-benzylpyrrolidine derivatives . Another reaction involves the palladium/copper(I)-cocatalyzed Negishi coupling of a 4-piperidylzinc iodide with aromatic halides and triflates to directly synthesize 4-arylpiperidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Benzylpiperidine derivatives are influenced by their molecular structure and the substituents present on the benzyl and piperidine rings. These properties are important for the compound's reactivity, stability, and suitability for use in pharmaceutical applications. The synthesis methods often aim to optimize these properties to enhance the compound's pharmacological profile .

Relevant Case Studies

Several case studies highlight the importance of 4-Benzylpiperidine derivatives in medicinal chemistry. For instance, fluorescent N-benzylpiperidine-4-one derivatives were synthesized and evaluated for their cholinesterase inhibitory activity, with some showing greater potency than the standard drug galanthamine . Additionally, 4-benzylpiperidine naphthyl ethers were systematically evaluated as inhibitors of monoamine neurotransmitters reuptake, suggesting their potential as antidepressants .

Scientific Research Applications

Anti-Inflammatory Potential

4-Benzylpiperidine has been evaluated for its anti-inflammatory properties. Studies using in vitro models, such as heat-induced and hypotonicity-induced membrane stabilization methods, have indicated that 4-Benzylpiperidine possesses notable anti-inflammatory effects. These effects are comparable to those of standard drugs like aspirin. The mode of action is related to binding to erythrocyte membranes, altering cell surface charges, and protecting against erythrocyte lysis, which is a key indicator of anti-inflammatory activity. This suggests 4-Benzylpiperidine could be a potential source of anti-inflammatory agents (Jayashree et al., 2017); (Jayashree et al., 2016).

Application in Transdermal Formulations

4-Benzylpiperidine has been explored for its suitability in transdermal drug delivery systems. This exploration is especially relevant for treating cocaine-use disorder. The in vitro transdermal delivery of 4-Benzylpiperidine across human skin was investigated, revealing significant drug permeation from gel formulations. Such findings indicate the potential for developing transdermal patches or similar delivery systems utilizing 4-Benzylpiperidine (Ganti et al., 2018).

Cholinesterase Inhibitory Activity

The compound has been evaluated for its cholinesterase inhibitory activity, which is significant in the context of diseases like Alzheimer's. Derivatives of 4-Benzylpiperidine were synthesized and shown to have selective inhibitory effects on both acetylcholinesterase and butyrylcholinesterase. This suggests potential applications in developing treatments for neurodegenerative diseases (Sukumarapillai et al., 2016).

Dual Serotonin and Norepinephrine Reuptake Inhibition

Research has also focused on designing 4-Benzylpiperidine carboxamides as dual reuptake inhibitors of serotonin and norepinephrine. These findings are crucial for developing new therapeutic agents for neuropsychiatric and neurodegenerative disorders. The efficacy of these compounds in inhibiting reuptake is greater than standard drugs like venlafaxine HCl, pointing to their potential as effective treatments (Paudel et al., 2015); (Paudel et al., 2016).

Development of Multifunctional Agents for Alzheimer's Disease

There's a growing interest in developing multifunctional agents for Alzheimer's disease using 4-Benzylpiperidine. The compound's derivatives have shown promise in inhibiting key enzymes related to Alzheimer's, including acetylcholinesterase, butyrylcholinesterase, and beta-secretase. This multifunctional approach is promising for treating Alzheimer's disease by targeting multiple pathological pathways (Mohamed et al., 2012).

properties

IUPAC Name

4-benzylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H17N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGXADJDTPFFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067603
Record name 4-Benzylpiperidine
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Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Benzylpiperidine

CAS RN

31252-42-3
Record name 4-Benzylpiperidine
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Record name 4-Benzylpiperidine
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Record name 4-Benzylpiperidine
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Record name Piperidine, 4-(phenylmethyl)-
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Record name 4-Benzylpiperidine
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Record name 4-benzylpiperidine
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Record name 4-BENZYLPIPERIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
954
Citations
SS Ganti, SA Bhattaccharjee, KS Murnane… - International journal of …, 2018 - Elsevier
… The objective of our study was to develop a transdermal patch of 4-benzylpiperidine and to evaluate its in vitro transdermal permeation profile. Appropriate pressure sensitive adhesives …
Number of citations: 38 www.sciencedirect.com
L Costantino, F Gandolfi, C Sorbi… - Journal of medicinal …, 2005 - ACS Publications
… Thus, in the attempt to define structure−affinity relationships for 4-benzylpiperidine derivatives as σ 1 and σ 2 ligands, we synthesized and tested on σ subtype receptors our lead …
Number of citations: 35 pubs.acs.org
S Paudel, E Kim, A Zhu, S Acharya, X Min… - Biomolecules & …, 2021 - ncbi.nlm.nih.gov
… The synthetic 4-benzylpiperidine carboxamides used in this study have been described in a previous study (Paudel et al., 2015). Human embryonic kidney (HEK)-293 cells were …
Number of citations: 2 www.ncbi.nlm.nih.gov
S Paudel, Y Cao, S Guo, B An, KM Kim… - Bioorganic & Medicinal …, 2015 - Elsevier
… 4-benzylpiperidine carboxamides 7, 8 as possible dual reuptake inhibitors (Fig. 2). 4-Benzylpiperidine … relationship (SAR) of the 4-benzylpiperidine carboxamides are detailed below. …
Number of citations: 13 www.sciencedirect.com
SS Ganti, HX Nguyen, KS Murnane, BE Blough… - Journal of Drug Delivery …, 2018 - Elsevier
… The distinguished preclinical efficacy of 4-benzylpiperidine as … vitro transdermal delivery of 4-benzylpiperidine across dermatomed … Transdermal permeation of 4-benzylpiperidine from …
Number of citations: 6 www.sciencedirect.com
H Sugimoto, Y Tsuchiya, H Sugumi… - Journal of medicinal …, 1990 - ACS Publications
25.-M. anti-AChE activity is shown in Table I. Substitution at the para position of the phenyl ring of R (3d, g) produced higher activity than substitution at the ortho andmeta positions (…
Number of citations: 111 pubs.acs.org
Y Friedmann, A Shriki, ER Bennett, S Golos… - Molecular …, 2006 - ASPET
… compounds containing 4-benzylpiperidine were present … 4-benzylpiperidine. Because none of these compounds was active, we concluded that the structure of 4-benzylpiperidine itself …
Number of citations: 24 molpharm.aspetjournals.org
FJ VILLANI, MS KING, D PAPA - The Journal of Organic …, 1952 - ACS Publications
… with sodium and alcohol gave 4-benzylpiperidine, which was … resulting 4-benzylpiperidine methylated in 74% yield using formic acidand formaldehyde. The N-methyl-4-benzylpiperidine …
Number of citations: 17 pubs.acs.org
A Mostafa, N El-Ghossein, GB Cieslinski… - Journal of Molecular …, 2013 - Elsevier
… The donor molecule used in this study was 4-benzylpiperidine (4BP), a pharmaceutical research drug. 4BP acts as a monoamine releasing agent with 20- to 48-fold selectivity for …
Number of citations: 19 www.sciencedirect.com
S Paudel, X Min, S Acharya, DB Khadka, G Yoon… - Bioorganic & Medicinal …, 2018 - Elsevier
… was used by our group to develop 4-benzylpiperidine–arylamides. The essential features of … piperazines/piperidines, 28 4-benzylpiperidine-tetrazoles 29 and arylpiperazine–arylamides…
Number of citations: 3 www.sciencedirect.com

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